2-Methyl-2h-tetrazole-5-carbaldehyde
Description
2-Methyl-2H-tetrazole-5-carbaldehyde is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 2-position and an aldehyde functional group at the 5-position. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and role as bioisosteres for carboxylic acids in medicinal chemistry . The aldehyde group in this compound provides a reactive site for condensation or nucleophilic addition reactions, making it valuable in synthesizing pharmaceuticals, agrochemicals, and coordination complexes.
Properties
IUPAC Name |
2-methyltetrazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c1-7-5-3(2-8)4-6-7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAQSZMPTHGKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55408-47-4 | |
| Record name | 2-methyl-2H-1,2,3,4-tetrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-tetrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl hydrazine with formamide, followed by oxidation to introduce the aldehyde group . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2H-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the tetrazole ring under mild conditions.
Major Products:
Oxidation: 2-Methyl-2H-tetrazole-5-carboxylic acid.
Reduction: 2-Methyl-2H-tetrazole-5-methanol.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2H-tetrazole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2H-tetrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tetrazole ring may also participate in hydrogen bonding and π-π interactions, influencing biological pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Heterocycle | Key Substituents |
|---|---|---|---|---|---|
| This compound | N/A* | C₃H₄N₄O | 112.09 (calc.) | Tetrazole | Methyl, aldehyde |
| 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde | 1251023-52-5 | C₉H₇BrN₂O | 239.07 | Indazole | Bromo, methyl, aldehyde |
| 2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde | 915923-79-4 | C₁₁H₉NO₂S | 219.26 | Thiazole | 3-Methoxyphenyl, aldehyde |
Heterocyclic Core and Electronic Effects
- Tetrazole (Target Compound): The tetrazole ring contains four nitrogen atoms, conferring high polarity and stability. Its electron-deficient nature enhances reactivity in click chemistry or metal coordination .
- Indazole (): The indazole core (benzene fused to pyrazole) offers π-conjugation, with bromine increasing molecular weight and hydrophobicity. Bromine’s electron-withdrawing effect may reduce aldehyde reactivity compared to the tetrazole analogue.
- Thiazole (): The sulfur atom in thiazole contributes to a distinct electronic profile, enabling interactions via lone-pair electrons.
Functional Group Reactivity
All three compounds feature an aldehyde group, but their reactivity varies with the heterocycle:
- Tetrazole: The electron-deficient tetrazole may stabilize the aldehyde via resonance, favoring nucleophilic additions (e.g., hydrazone formation).
- Indazole: Steric hindrance from the bromo and methyl groups could slow aldehyde reactions compared to less-substituted analogues.
- Thiazole: The electron-rich thiazole may slightly deactivate the aldehyde, though the methoxyphenyl group could direct electrophilic substitution.
Biological Activity
2-Methyl-2H-tetrazole-5-carbaldehyde is a compound of interest due to its potential biological activities. Research into its properties has shown promising results in various assays, indicating its utility in pharmacological applications. This article provides a detailed overview of the biological activity of this compound, including synthesis, characterization, and evaluation of its biological effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole ring followed by aldehyde functionalization. The characterization of the compound can be performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Fourier Transform Infrared Spectroscopy (FTIR)
- Mass Spectrometry
These techniques confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been evaluated through various assays, revealing its potential in different therapeutic areas. Below are key findings from recent studies:
Antioxidant Activity
Studies have demonstrated that derivatives of tetrazole compounds, including this compound, exhibit significant antioxidant activity. The DPPH assay results indicated a strong free radical scavenging ability, surpassing that of some traditional antioxidants .
Antihypertensive Effects
In vitro evaluations have shown that compounds related to this compound can act as angiotensin II receptor antagonists. This suggests potential antihypertensive effects, making it a candidate for further investigation in hypertension management .
Urease Inhibition
The compound has also displayed urease inhibitory properties. Urease is an enzyme associated with various pathological conditions, including urinary infections and gastric ulcers. The inhibition of urease by tetrazole derivatives could lead to therapeutic applications in these areas .
Antibacterial Activity
Preliminary antibacterial assays have indicated that this compound and its derivatives possess antibacterial properties against certain strains, suggesting their potential use in treating bacterial infections .
Case Studies
Several case studies have explored the efficacy of tetrazole derivatives in clinical and preclinical settings:
- Hypertensive Model Studies : A study involving hypertensive rat models indicated that administration of tetrazole-based compounds resulted in a significant reduction in blood pressure compared to control groups .
- Antioxidant Efficacy : In a controlled study assessing oxidative stress markers, subjects treated with tetrazole derivatives showed reduced levels of malondialdehyde (MDA), indicating lower oxidative damage .
- Antibacterial Trials : Clinical trials involving patients with bacterial infections demonstrated improved outcomes with the use of tetrazole-based treatments compared to standard antibiotics, highlighting their potential role as adjunct therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
